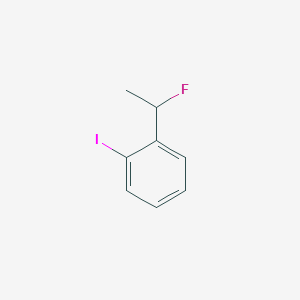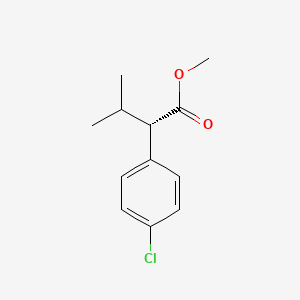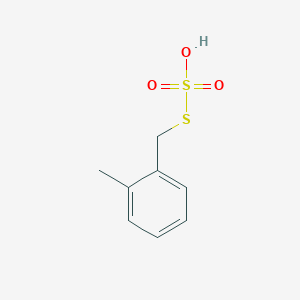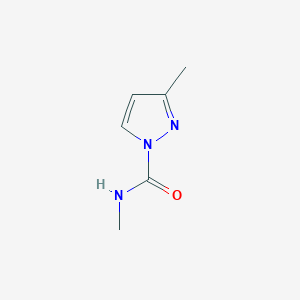
(2,4-Difluoro-3,5-dimethoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Difluoro-3,5-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H10F2O3 It is a derivative of phenylmethanol, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions and two methoxy groups at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluoro-3,5-dimethoxyphenyl)methanol typically involves the reduction of the corresponding ester or aldehyde. One common method is the reduction of methyl 2,4-difluoro-3,5-dimethoxybenzoate using lithium borohydride in tetrahydrofuran (THF) at room temperature. The reaction is carried out over several days with periodic addition of the reducing agent to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or distillation, would likely be applied to scale up the laboratory methods.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Difluoro-3,5-dimethoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: 2,4-Difluoro-3,5-dimethoxybenzaldehyde or 2,4-difluoro-3,5-dimethoxybenzoic acid.
Reduction: 2,4-Difluoro-3,5-dimethoxyphenylmethane.
Substitution: Products depend on the nucleophile used, such as 2,4-diamino-3,5-dimethoxyphenylmethanol when using an amine.
Applications De Recherche Scientifique
(2,4-Difluoro-3,5-dimethoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its structural similarity to natural substrates.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (2,4-Difluoro-3,5-dimethoxyphenyl)methanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The presence of fluorine atoms can enhance binding affinity and selectivity towards certain biological targets, while the methoxy groups may influence the compound’s solubility and metabolic stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,6-Difluoro-3,5-dimethoxyphenyl)methanol: Similar structure but with fluorine atoms at the 2 and 6 positions.
(3,5-Dimethoxyphenyl)methanol: Lacks fluorine atoms, which may result in different chemical and biological properties.
(2,4-Dimethoxyphenyl)methanol: Lacks fluorine atoms and has methoxy groups at different positions.
Uniqueness
(2,4-Difluoro-3,5-dimethoxyphenyl)methanol is unique due to the specific positioning of its fluorine and methoxy groups, which can significantly influence its reactivity and interactions with biological targets. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H10F2O3 |
|---|---|
Poids moléculaire |
204.17 g/mol |
Nom IUPAC |
(2,4-difluoro-3,5-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H10F2O3/c1-13-6-3-5(4-12)7(10)9(14-2)8(6)11/h3,12H,4H2,1-2H3 |
Clé InChI |
CUIGLFQCESWXKD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1)CO)F)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12855568.png)
![2,4-Difluorophenyl [(2,6-dichloro-4-pyridyl)amino]methanethioate](/img/structure/B12855570.png)
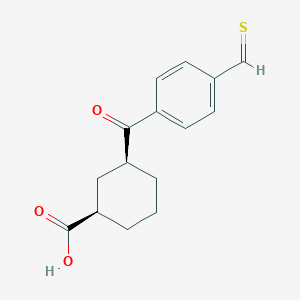

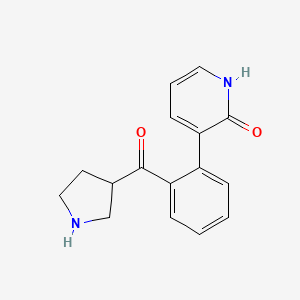
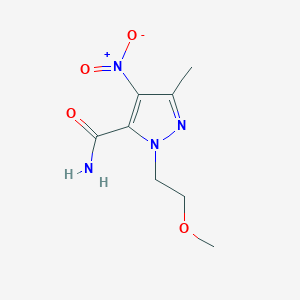
![(R)-1-(2-morpholino-6-nitrooxazolo[4,5-b]pyridin-5-yl)pyrrolidin-3-ol](/img/structure/B12855593.png)
